molecular formula C5H6O2 B042952 Ethyl propiolate CAS No. 623-47-2

Ethyl propiolate

Cat. No. B042952
CAS RN: 623-47-2
M. Wt: 98.1 g/mol
InChI Key: FMVJYQGSRWVMQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl propiolate synthesis involves reactions that yield addition products, which can be converted into α,β-unsaturated acid esters in good yields. A notable reaction is its interaction with copper(I) methyltrialkylborates, leading to the stereospecific synthesis of (E)-α,β-unsaturated acid esters, which are selectively E-isomers (Yamada et al., 1977).

Molecular Structure Analysis

The molecular and crystal structures of racemic poly-(β-ethyl-β-propiolactone), a related compound, have been extensively studied using X-ray diffraction. These studies reveal an orthorhombic unit cell with molecules forming a left-handed (2/1) helix. This detailed structural analysis provides insight into the conformational properties of ethyl propiolate and its polymers (Yokouchi et al., 1974).

Chemical Reactions and Properties

Ethyl propiolate participates in a variety of chemical reactions, including the novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, showcasing its versatility in organic synthesis (Cui et al., 2007). Additionally, its reaction with thiols under flow conditions has been explored, highlighting ethyl propiolate's potential as a novel derivatizing reagent for thiols in analytical chemistry (Zacharis et al., 2009).

Physical Properties Analysis

The study of ethyl propiolate's physical properties, such as its behavior in cryogenic argon and nitrogen matrices, provides insights into its stability and conformational flexibility. Spectroscopic studies reveal the presence of multiple conformers, with significant implications for its reactivity and interaction with other molecules (Lopes et al., 2020).

Chemical Properties Analysis

Ethyl propiolate's chemical properties, particularly its reactivity with various reagents and involvement in complex reaction mechanisms, are central to its applications in organic synthesis. Its reactions with heterocyclic ketene aminals, for instance, exhibit an unusual substituent effect, offering insights into its chemical behavior and potential for synthetic utility (Huang & Wang, 1993).

Scientific Research Applications

  • Wine Analysis : EP serves as a novel derivatizing agent for quantifying varietal thiols in wine, offering a quick, user-friendly, and sensitive analytical method for oenological purposes (Herbst-Johnstone et al., 2013).

  • Analytical Chemistry and Pharmaceuticals : It shows potential as a novel derivatizing reagent for thiols, with potential applications in these fields (Zacharis et al., 2009).

  • Fruit-Antibrowning Agents : EP effectively derivatizes thiols in fruit-antibrowning agents, enabling less than 10-minute analysis with high sensitivity and linearity up to 200 mol/L (Karakosta et al., 2011).

  • Chemistry of Heterocyclic Compounds : Propiolic acid derivatives, including EP, can form various heterocyclic compounds such as 1,2,3,4-tetrahydropyrimidines and 1,4-dihydropyridines (Khanina et al., 1984).

  • Vegetable Analysis : EP has been used as an efficient post-column derivatization reagent for thiols in the development of a green liquid chromatographic method for the determination of glutathione in vegetables (Zacharis et al., 2011).

  • Molecular Spectroscopy : In cryogenic argon and nitrogen matrices, EP exhibits four conformers and unimolecular photochemistry with UV light (Lopes et al., 2020).

  • Organic Synthesis : EP undergoes one-pot three-step thioconjugate addition-oxidation-Diels–Alder reactions, offering high yields of functionalized bicyclic products (Downey et al., 2012).

Safety And Hazards

Ethyl propiolate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Ethyl propiolate has been used in a one-pot reaction sequence to transform it into a complex, usefully functionalized bicyclic product . Thioconjugate addition yielding Z-selective enoates has been developed for both aromatic thiols (trialkylamine-catalyzed) and aliphatic thiols (KOt-Bu-catalyzed) .

properties

IUPAC Name

ethyl prop-2-ynoate
Source PubChem
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InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJYQGSRWVMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

31762-50-2
Record name 2-Propynoic acid, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80211359
Record name Ethyl propiolate
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Molecular Weight

98.10 g/mol
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Physical Description

Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Ethyl propiolate
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Product Name

Ethyl propiolate

CAS RN

623-47-2
Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name Ethyl propiolate
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Record name ETHYL PROPIOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,420
Citations
M Herbst-Johnstone, F Piano, N Duhamel… - … of Chromatography A, 2013 - Elsevier
… The present paper reports for the first time the use of ethyl propiolate as a derivatising agent for varietal thiols in grape products. The use of gas chromatographic approaches to follow …
Number of citations: 70 www.sciencedirect.com
G Buechi, SH Feairheller - The Journal of Organic Chemistry, 1969 - ACS Publications
… of the photolytic reactions of ethyl propiolate in several solvents. … Dilute solutions of ethyl propiolate in cyclohexane, ethanol and 2-… continued until the ethyl propiolate was completely …
Number of citations: 34 pubs.acs.org
CW Downey, S Craciun, AM Neferu, CA Vivelo… - Tetrahedron …, 2012 - Elsevier
β-Sulfonyl enoates may be synthesized through a one-pot two-step sequence from ethyl propiolate with good to excellent selectivity for the Z isomer. Trialkylamines catalyze …
Number of citations: 27 www.sciencedirect.com
X Li, JY Wang, W Yu, LM Wu - Tetrahedron, 2009 - Elsevier
… Recently, we reexamined the reactions of indoles with ethyl propiolate using PtCl 2 as catalyst. We found that the composition of the products was largely influenced by the substituents …
Number of citations: 50 www.sciencedirect.com
S Lopes, T Nikitin, R Fausto - Spectrochimica Acta Part A: Molecular and …, 2020 - Elsevier
… In the present work, ethyl propiolate was investigated by IR spectroscopy in argon and nitrogen matrices and by quantum chemical calculations carried out at the DFT and MP2 levels of …
Number of citations: 4 www.sciencedirect.com
I Yavari, N Hazeri, MT Maghsoodlou, S Souri - Journal of Molecular …, 2007 - Elsevier
… The nucleophilic α-addition of acetanilides to ethyl propiolate was carried out under neutral conditions. Thus, ethyl propiolate undergoes a smooth reaction with the acetanilides in the …
Number of citations: 31 www.sciencedirect.com
P Walter, TM Harris - The Journal of Organic Chemistry, 1978 - ACS Publications
… ethyl propiolate with the ethyl ester of proline, probably because eclipsing interactions hinder cis attack of ethyl propiolate … of ethyl methylaminoacetate with ethyl propiolate in refluxing …
Number of citations: 7 pubs.acs.org
A Ogawa, M Doi, I Ogawa… - Angewandte Chemie …, 1999 - Wiley Online Library
… sequential addition of (PhSe)2 to ethyl propiolate and alkenes. Note that the use of diphenyl … ] the attempted tin hydride mediated reaction of ethyl propiolate with 1-hexene under similar …
Number of citations: 57 onlinelibrary.wiley.com
ZT Huang, XJ Wang - Chemische Berichte, 1987 - Wiley Online Library
… The ketene aminals 2 react with ethyl propiolate in alcoholic solution to afford 9‐[(alkoxycarbonyl)‐alkyl]pyrido[1,2‐a]pyridines 5a–e, 6c, e, and 8‐[(alkoxycarbonyl)alkyl]imidazo[1,2‐a]…
S Puertas, R Brieva, F Robelledo, V Gotor - Tetrahedron, 1993 - Elsevier
… we reported that Candida cylindracea lipase (CCL) is a useful catalyst in the amidation reaction of ethyl propiolate. The enzymatic reaction was faster than the competitive Michael …
Number of citations: 92 www.sciencedirect.com

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